Cephalosporin C

Descripción

Cephalosporins are β-lactam antibiotics derived from Acremonium fungi, characterized by a bicyclic core structure consisting of a β-lactam ring fused to a dihydrothiazine ring. They are classified into five generations based on their antimicrobial spectrum, β-lactamase resistance, and pharmacokinetic properties. Key structural features include the C-3 and C-7 side chains, which influence antibacterial activity, toxicity, and stability . These antibiotics are widely used to treat infections caused by Gram-positive and Gram-negative bacteria, with later generations exhibiting enhanced activity against multidrug-resistant pathogens.

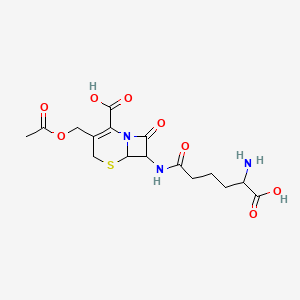

Structure

3D Structure

Propiedades

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960427 | |

| Record name | Cephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-24-5, 11111-12-9, 39879-21-5 | |

| Record name | Cephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalosporin C [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALOSPORIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cephalosporine C, a key compound in this class, is produced by the filamentous fungus Acremonium chrysogenum . The biosynthesis involves several enzymatic steps, starting from the amino acid L-cysteine and leading to the formation of the β-lactam ring . The industrial production of cephalosporine C involves fermentation processes optimized for high yield and purity .

Industrial Production Methods: The industrial production of cephalosporine C typically involves the fermentation of Acremonium chrysogenum in large bioreactors under controlled conditions. The fermentation process is followed by extraction and purification steps to isolate the antibiotic . Advances in genetic engineering and metabolic pathway optimization have significantly improved the yield and efficiency of cephalosporine production .

Análisis De Reacciones Químicas

Types of Reactions: Cephalosporines undergo various chemical reactions, including hydrolysis, oxidation, and substitution . The β-lactam ring is particularly susceptible to hydrolysis, which can inactivate the antibiotic .

Common Reagents and Conditions: Hydrolysis of cephalosporines can be catalyzed by β-lactamase enzymes produced by resistant bacteria . Oxidation reactions often involve the use of oxidizing agents such as hydrogen peroxide .

Major Products Formed: The hydrolysis of cephalosporines typically results in the formation of inactive penicilloic acid derivatives . Oxidation can lead to the formation of various oxidized metabolites, depending on the specific cephalosporine and reaction conditions .

Aplicaciones Científicas De Investigación

Cephalosporines have a wide range of applications in scientific research and medicine . They are used extensively in the treatment of bacterial infections, particularly in cases where patients are allergic to penicillin . In addition to their clinical use, cephalosporines are valuable tools in microbiological research for studying bacterial cell wall synthesis and resistance mechanisms . They are also used in the development of new antibiotics and in the study of enzyme inhibition .

Mecanismo De Acción

Cephalosporines exert their antibacterial effects by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall . This binding inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death . The β-lactam ring is crucial for this mechanism, as it mimics the natural substrate of PBPs, thereby inhibiting their activity .

Comparación Con Compuestos Similares

Table 1: Structural Features and Associated Toxicity

Environmental Stability and Ecotoxicity

Cephalosporins exhibit variable environmental persistence:

- Hydrolysis/Photolysis : First-generation cephalosporins like cephalexin degrade faster in aquatic environments due to lower adsorption capacity, increasing their mobility into groundwater .

- Radiation Stability : Structurally similar cephalosporins like cephradine and cefotaxime show divergent stability under gamma radiation; cephradine degrades rapidly, while cefotaxime remains stable .

Table 2: Environmental Persistence of Selected Cephalosporins

| Compound | Generation | Hydrolysis Rate | Photolysis Rate | Radiation Stability |

|---|---|---|---|---|

| Cephalexin | 1st | High | Moderate | Not studied |

| Cefotaxime | 3rd | Moderate | Low | High |

| Cephradine | 1st | Moderate | Moderate | Low |

Pharmacokinetic and Antimicrobial Activity

- Protein Binding and Half-Life : Cefamandole, a second-generation cephalosporin, demonstrates 70% protein binding, whereas third-generation agents like ceftizoxime (FK 749) exhibit broader Gram-negative coverage, including Citrobacter and Serratia marcescens .

- β-Lactamase Resistance : Cefiderocol incorporates a quaternary ammonium group (similar to cefepime) and a bulky C-7 side chain (like ceftazidime), conferring stability against extended-spectrum β-lactamases (ESBLs) .

Table 3: Pharmacokinetic and Antimicrobial Profiles

| Compound | Generation | Protein Binding (%) | Key Antimicrobial Targets | β-Lactamase Resistance |

|---|---|---|---|---|

| Cefazolin | 1st | 85 | Staphylococcus aureus | Low |

| Cefamandole | 2nd | 70 | Haemophilus influenzae | Moderate |

| Ceftizoxime | 3rd | 30 | Enterobacter, Serratia | High |

| Cefiderocol | 5th | 58 | Acinetobacter baumannii | Very High |

Clinical and Metabolic Impact

- Metabolome Effects: Cefpiramide, a third-generation cephalosporin, alters E. coli metabolomes similarly to arcA gene deletion, disrupting redox balance and amino acid metabolism .

- Cross-Generational Usage: In 2017, 63% of community cephalosporin use was attributed to cefuroxime (2nd generation), highlighting its preference over later generations for non-severe infections .

Actividad Biológica

Cephalosporins are a class of β-lactam antibiotics that exhibit a broad spectrum of antibacterial activity. They are primarily used to treat infections caused by Gram-positive and Gram-negative bacteria. This article explores their biological activity, focusing on mechanisms of action, pharmacokinetics, clinical efficacy, and adverse effects.

Cephalosporins exert their bactericidal effects by inhibiting the synthesis of bacterial cell walls. They bind to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria .

Classification and Spectrum of Activity

Cephalosporins are classified into generations based on their spectrum of activity:

- First Generation : Effective against Gram-positive cocci and some Gram-negative rods (e.g., Escherichia coli). Commonly used for skin infections and surgical prophylaxis.

- Second Generation : Broader activity against Gram-negative bacteria compared to the first generation, including Haemophilus influenzae.

- Third Generation : Enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa (with specific agents) and resistant strains.

- Fourth Generation : Broad-spectrum agents effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Pharmacokinetics

Cephalosporins are well-absorbed and distributed in body fluids. Their pharmacokinetic profiles vary among generations:

- Absorption : Generally good oral bioavailability for first-generation cephalosporins; others may require parenteral administration.

- Distribution : Effective penetration into most tissues; however, only certain cephalosporins can reach therapeutic levels in the cerebrospinal fluid (CSF) for treating meningitis .

- Excretion : Primarily renal; dosage adjustments are necessary in patients with renal impairment .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of cephalosporins in treating various infections:

Adverse Effects

While generally safe, cephalosporins can cause adverse reactions, including:

- Hypersensitivity Reactions : Ranging from mild rashes to severe anaphylaxis. Cross-reactivity with penicillins is a concern due to structural similarities .

- Hematological Effects : Rare cases of agranulocytosis associated with ceftriaxone have been reported. Monitoring blood counts during treatment is advisable .

- Gastrointestinal Disturbances : Common side effects include diarrhea and nausea.

Q & A

Q. What ethical frameworks guide cephalosporin research involving vulnerable populations (e.g., neonates)?

- Answer : Follow WHO guidelines for pediatric PK studies, including informed consent from guardians and dose adjustments based on developmental pharmacology. Use adaptive trial designs to minimize sample size while ensuring statistical power .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.